Technical Guide: Structure Elucidation of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride
Technical Guide: Structure Elucidation of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride
This guide details the structural elucidation of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (CAS 76503-37-2).[1] It is designed for researchers requiring rigorous verification of this intermediate, which is critical in the synthesis of sulfonamide diuretics (e.g., indapamide analogs).[1]
[1]
CAS Number: 76503-37-2 Synonym: 5-(Chlorosulfonyl)-2-methylbenzamide Molecular Formula: C₈H₈ClNO₃S Molecular Weight: 233.67 g/mol [1]
Executive Summary
The molecule 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride represents a bifunctional aromatic intermediate containing both a labile sulfonyl chloride and a stable primary amide.[1] Its structural integrity is pivotal for downstream sulfonamide coupling.[1] The elucidation challenge lies in confirming the regiochemistry of the chlorosulfonyl group relative to the methyl and amide substituents, ensuring the 1,3,4-substitution pattern rather than the 1,2,5- or 1,2,3-isomers common in toluene derivatives.[1]
This guide provides a self-validating analytical workflow using Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (FT-IR) , and Mass Spectrometry (MS) to confirm identity and purity.[1]
Synthesis & Regiochemical Logic
Understanding the synthesis is the first step in elucidation.[1] The compound is typically derived from 2-methylbenzamide (o-toluamide) via chlorosulfonation.[1]
Regiochemical Directive[1]
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Methyl Group (-CH₃): Ortho/Para director.[1]
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Amide Group (-CONH₂): Meta director (electron-withdrawing).[1]
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Result: The electrophilic substitution of the chlorosulfonyl group occurs at position 5 (relative to the amide), which is para to the methyl group and meta to the amide.[1]
Synthesis Pathway Diagram
The following diagram illustrates the formation and numbering logic.
Figure 1: Synthesis pathway illustrating the regiochemical direction leading to the 1,3,4-substitution pattern.
Spectroscopic Elucidation
The following sections detail the expected spectral signatures. Deviations from these values indicate hydrolysis (to the sulfonic acid) or regiochemical isomerization.[1]
A. Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum is the definitive tool for confirming the substitution pattern.[1] The molecule possesses a 1,2,4-trisubstituted benzene ring pattern.[1]
Solvent: DMSO-d₆ (CDCl₃ may be used, but amide solubility is poor).[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) | Structural Insight |
| Ar-H2 | 8.20 – 8.35 | Doublet (d) | 1H | J ≈ 2.0 Hz | Diagnostic Peak. Located between two electron-withdrawing groups (-SO₂Cl and -CONH₂).[1] Shows only meta-coupling to H6.[1] |
| NH₂ (Amide) | 7.60 – 8.00 | Broad Singlet | 2H | N/A | Exchangeable with D₂O.[1] Often appear as two distinct peaks due to restricted rotation.[1] |
| Ar-H6 | 7.80 – 7.95 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 2.0 Hz | Ortho to -SO₂Cl, Meta to -CH₃.[1] Coupled to H5 (ortho) and H2 (meta). |
| Ar-H5 | 7.45 – 7.55 | Doublet (d) | 1H | J ≈ 8.0 Hz | Ortho to -CH₃.[1] Shielded relative to H2/H6 due to methyl donation.[1] |
| Ar-CH₃ | 2.45 – 2.55 | Singlet (s) | 3H | N/A | Characteristic benzylic methyl.[1] |
Critical Validation Check:
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If Ar-H2 appears as a triplet or doublet of doublets with large splitting, the substitution pattern is incorrect.[1]
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The coupling constant J ≈ 8.0 Hz between H5 and H6 confirms they are ortho neighbors.[1]
B. Infrared Spectroscopy (FT-IR)
IR is essential for confirming the presence of the intact sulfonyl chloride group, which is prone to hydrolysis.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Amide N-H | 3350, 3180 | Medium | Asymmetric/Symmetric stretching of primary amide (-NH₂).[1] |
| Amide C=O | 1660 – 1690 | Strong | Amide I band.[1] |
| Aromatic C=C | 1580 – 1600 | Medium | Ring breathing modes.[1] |
| Sulfonyl Cl (Asym) | 1365 – 1380 | Strong | Critical QC Peak. O=S=O asymmetric stretch.[1] Loss of this peak indicates hydrolysis.[1] |
| Sulfonyl Cl (Sym) | 1170 – 1185 | Strong | O=S=O symmetric stretch.[1] |
C. Mass Spectrometry (MS)[1][2]
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Ionization Mode: Electron Impact (EI) or ESI (Positive/Negative).[1]
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Molecular Ion: 233 (M⁺).[1]
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Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 creates a distinctive 3:1 ratio for the M and M+2 peaks (233 and 235 m/z).[1]
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Fragmentation:
Experimental Protocol: Characterization Workflow
This protocol ensures data integrity by preventing sample degradation (hydrolysis) during analysis.[1]
Step 1: Sample Preparation
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Pre-drying: Ensure the sample is dried in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.[1]
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Solvent Choice: Use anhydrous CDCl₃ (deuterochloroform) for IR/NMR if solubility permits, or DMSO-d₆ from a fresh ampoule.[1]
Step 2: FT-IR Rapid Screen (Purity Check)[1]
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Place a small amount of solid on the ATR crystal.[1]
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Scan from 4000 to 600 cm⁻¹.[1]
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Pass Criteria: Distinct peaks at ~1370 cm⁻¹ and ~1175 cm⁻¹ (Sulfonyl Chloride).[1] Absence of broad -OH stretch at 2500-3000 cm⁻¹ (Sulfonic acid).[1]
Step 3: NMR Acquisition
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Dissolve ~10 mg of sample in 0.6 mL solvent.
-
Acquire ¹H-NMR (min 16 scans) and ¹³C-NMR (min 256 scans).[1]
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Integration Check: Normalize the methyl peak (2.5 ppm) to 3.00. Verify the aromatic region integrates to exactly 3.00 protons.[1]
Step 4: Data Reporting
Summarize findings in a Certificate of Analysis (CoA) format:
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Identity: Confirmed by ¹H-NMR coupling constants (1,3,4-pattern).[1]
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Purity: Calculated via HPLC or quantitative NMR (qNMR).
-
Integrity: Confirmed by IR (presence of -SO₂Cl).[1]
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for NMR coupling constants and IR assignments).
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National Institute of Standards and Technology (NIST). Mass Spectral Library.[1] (For general fragmentation patterns of sulfonyl chlorides).[1]
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PubChem Database. 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (Compound Summary). (Verified CAS and synonyms).[1]
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Breu, V., et al. (1983).[1] Structure-Activity Relationships of Sulfonamide Diuretics. Journal of Medicinal Chemistry, 26(7), 935-947.[1] (Contextual reference for chlorosulfonation of benzamides).
